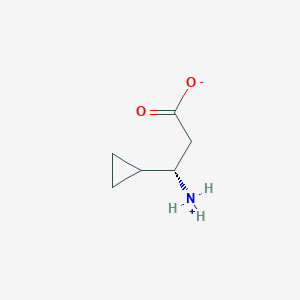

(3S)-3-azaniumyl-3-cyclopropylpropanoate

Description

(3S)-3-azaniumyl-3-cyclopropylpropanoate is a chiral ammonium carboxylate characterized by a cyclopropane ring attached to the β-carbon of a propanoate backbone. The stereospecific (3S) configuration and the presence of both an azaniumyl (NH₃⁺) group and a cyclopropyl substituent distinguish it from simpler amino acid derivatives.

Properties

IUPAC Name |

(3S)-3-azaniumyl-3-cyclopropylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWFMMMLMIDKCB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](CC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benazepril Hydrochloride

Benazepril Hydrochloride () is an angiotensin-converting enzyme (ACE) inhibitor with a benzazepine core and a phenylpropyl side chain. While it shares stereochemical complexity with (3S)-3-azaniumyl-3-cyclopropylpropanoate, key differences include:

- Core Structure : Benazepril features a benzazepine ring system, whereas the target compound lacks aromaticity and relies on a cyclopropane ring.

- Functional Groups : Benazepril contains an ethoxycarbonyl group and a secondary amide, contrasting with the azaniumyl-carboxylate zwitterionic structure of the target compound.

- Pharmacological Role : Benazepril is a prodrug activated to its dicarboxylate metabolite, while the target compound’s ionic nature may limit membrane permeability, suggesting distinct therapeutic applications .

[5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[4,5-c]pyridin-2-yl]acetate hydrochloride (, Item 4)

This thienopyridine derivative contains a cyclopropyl ketone and fluorophenyl group. Comparisons include:

- Cyclopropane Positioning: The cyclopropane in this compound is part of a ketone side chain, whereas in the target compound, it is directly bonded to the propanoate backbone.

- Biological Implications : The fluorophenyl group enhances lipophilicity and target binding, whereas the target compound’s zwitterionic structure may favor solubility in aqueous environments .

1-(Chloromethyl)cyclopropane (, Item 12)

A simple cyclopropane derivative used in synthetic chemistry:

- Reactivity : The chloromethyl group facilitates nucleophilic substitutions, unlike the stabilized azaniumyl-carboxylate system in the target compound.

- Applications : Primarily serves as a building block in organic synthesis, highlighting the cyclopropane ring’s utility in strain-driven reactions .

Structural and Functional Analysis Table

Research Findings and Implications

- This feature is exploited in Item 4 () for target-selective binding .

- Zwitterionic Properties : The azaniumyl-carboxylate structure may improve aqueous solubility, contrasting with the lipophilic benzazepine system in Benazepril, which prioritizes membrane penetration .

- Stereochemical Influence : The (3S) configuration could dictate enantioselective interactions, analogous to the (1S,3S) stereochemistry critical for Benazepril’s ACE inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.